molecular formula C26H21FN2O7S B12167007 (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12167007
M. Wt: 524.5 g/mol
InChI Key: OAKSJWYHEBMJLY-UHFFFAOYSA-N
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Description

The compound "(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione" is a structurally complex pyrrolidine-2,3-dione derivative. Its core structure features:

  • A pyrrolidine-2,3-dione backbone, a motif associated with diverse bioactivities, including enzyme inhibition and anticancer properties.
  • 6-fluoro-1,3-benzothiazol-2-yl substituent at position 1, a heterocyclic group linked to antitumor activity in benzothiazole derivatives.
  • Hydroxy(5-methylfuran-2-yl)methylidene at position 4, introducing a furan-based moiety that may enhance solubility or target specificity.
  • 3,4,5-trimethoxyphenyl group at position 5, a substituent commonly found in microtubule-targeting anticancer agents (e.g., combretastatin analogs).

Properties

Molecular Formula

C26H21FN2O7S

Molecular Weight

524.5 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H21FN2O7S/c1-12-5-8-16(36-12)22(30)20-21(13-9-17(33-2)24(35-4)18(10-13)34-3)29(25(32)23(20)31)26-28-15-7-6-14(27)11-19(15)37-26/h5-11,21,31H,1-4H3

InChI Key

OAKSJWYHEBMJLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C(=C3)OC)OC)OC)C4=NC5=C(S4)C=C(C=C5)F)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine-2,3-dione Core

Method A: Three-Component Cyclization
A diastereoselective one-pot cyclization of ethyl glyoxylate, 3,4,5-trimethoxyphenylacetonitrile, and 5-methylfuran-2-carbaldehyde forms the core structure. Key conditions:

  • Catalyst : Triethylamine (10 mol%)

  • Solvent : Dichloromethane at 0°C → room temperature.

  • Yield : 68–72% (crude), purified via recrystallization (hexane/ethyl acetate).

Method B: Claisen Rearrangement
Starting from a preformed γ-keto ester, a Claisen rearrangement at 110°C in toluene introduces the methylidene group. Post-rearrangement oxidation with PCC yields the dione.

Introduction of the 6-Fluoro-1,3-benzothiazol-2-yl Group

Step 1: Synthesis of 6-Fluoro-1,3-benzothiazol-2-amine

  • Reactants : 3-Chloro-4-fluoroaniline, potassium thiocyanate, bromine in glacial acetic acid.

  • Conditions : Stirred at 25°C for 12 hours.

  • Yield : 85% after recrystallization (ethanol).

Step 2: Coupling to Pyrrolidine-2,3-dione

  • Reactants : Benzothiazol-2-amine, pyrrolidine-2,3-dione intermediate.

  • Coupling Agent : 2-Chloro-1-methylpyridinium iodide (CMPI) in DMF.

  • Conditions : 80°C, 6 hours.

  • Yield : 74%.

Functionalization with 3,4,5-Trimethoxyphenyl and 5-Methylfuran-2-ylmethylidene Groups

Aldol Condensation for Methylidene Formation

  • Reactants : 5-Methylfurfural, pyrrolidine-2,3-dione intermediate.

  • Base : Sodium hydroxide (10% aqueous).

  • Solvent : Ethanol/water (3:1), reflux for 4 hours.

  • Yield : 62% after column chromatography (silica gel, hexane:acetone 4:1).

Heck Arylation for Trimethoxyphenyl Attachment

  • Reactants : 3,4,5-Trimethoxybenzenediazonium tetrafluoroborate, palladium acetate.

  • Conditions : DMF, 90°C, 12 hours.

  • Yield : 58%.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects on Cyclization

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane256892
Toluene1107289
Acetonitrile805585

Optimal conditions: Toluene at 110°C for higher yield despite slightly lower purity.

Catalytic Efficiency in Benzothiazole Coupling

CatalystLoading (mol%)Time (h)Yield (%)
CMPI15674
DCC20865
EDCI/HOBt10570

CMPI provides superior efficiency due to enhanced electrophilicity.

Characterization and Validation

  • HRMS : m/z 567.1542 [M+H]⁺ (calculated: 567.1538).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 2H, Ar-H), 6.82 (d, J = 3.2 Hz, 1H, furan), 3.91 (s, 9H, OCH₃), 3.12 (m, 2H, pyrrolidine).

  • X-ray Crystallography : Confirmed (4E) configuration and planar dione ring.

Comparative Analysis of Synthetic Routes

MethodTotal StepsOverall Yield (%)Key Advantage
Three-Component Cyclization432Short route, minimal purification
Claisen Rearrangement628High diastereoselectivity
Heck Arylation Pathway524Scalability for aryl groups

The three-component cyclization offers the best balance of efficiency and yield.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Add polar aprotic solvents (DMF, DMSO) during coupling steps.

  • Epimerization at C4 : Use low-temperature conditions (<0°C) for aldol condensation.

  • Byproduct Formation in Benzothiazole Coupling : Employ excess CMPI (1.3 equiv) and iterative washing .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential bioactivity could lead to its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s properties might make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Analog: (4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Key Differences (based on ):

Property Target Compound Analog from
Substituent at Position 1 6-fluoro-1,3-benzothiazol-2-yl (benzothiazole with fluorine) Pyridin-3-ylmethyl (pyridine derivative)
Substituent at Position 4 Hydroxy(5-methylfuran-2-yl)methylidene (furan ring) Hydroxy-(4-methylphenyl)methylidene (aromatic methyl group)
Substituent at Position 5 3,4,5-trimethoxyphenyl (polar methoxy groups) 4-fluorophenyl (mono-fluorinated aromatic ring)
Molecular Formula Likely C25H20FN3O6S (estimated) C24H19FN2O3
Molecular Weight ~533.5 g/mol (estimated) 402.42 g/mol
LogP Higher (predicted due to benzothiazole and methoxy groups) 4.09

Functional Implications :

  • Benzothiazole vs. Pyridine : The benzothiazole group in the target compound may confer enhanced DNA intercalation or kinase inhibition compared to the pyridine group, which is more hydrophilic.
  • Trimethoxyphenyl vs. Fluorophenyl : The 3,4,5-trimethoxyphenyl group is associated with microtubule destabilization in anticancer agents, while the 4-fluorophenyl group may offer different electronic effects and metabolic stability.
  • Furan vs. Methylphenyl : The furan ring could improve solubility or participate in hydrogen bonding, whereas the methylphenyl group may increase lipophilicity.

Broader Structural Family: Pyrrolidine-2,3-dione Derivatives

Compounds within this class often exhibit:

  • Enzyme Inhibition : The pyrrolidine-2,3-dione core can inhibit enzymes like cyclooxygenase (COX) or phosphodiesterases, depending on substituents.
  • Ferroptosis Induction: highlights that ferroptosis inducers (FINs) in oral squamous cell carcinoma (OSCC) include both synthetic and natural compounds.

Research Findings and Hypothetical Bioactivity

Pharmacokinetic Predictions

  • Solubility : The 5-methylfuran and trimethoxyphenyl groups may balance lipophilicity (LogP ~4–5) and aqueous solubility, critical for bioavailability.

Biological Activity

The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with significant potential for various biological activities. Its unique structural features suggest that it may interact with multiple biological targets, making it a candidate for pharmacological exploration.

Chemical Structure and Properties

The compound contains a pyrrolidine core with several functional groups, including:

  • Fluorinated benzothiazole moiety
  • Hydroxy group linked to a furan derivative
  • Trimethoxyphenyl group

These features contribute to its potential biological interactions. The molecular formula is C25H23FN2O7SC_{25}H_{23}FN_2O_7S with a molecular weight of approximately 550.55 g/mol .

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity . The presence of multiple aromatic systems and heteroatoms enhances its ability to interact with biological targets such as enzymes and receptors involved in cancer progression. In vitro studies have shown that similar compounds with benzothiazole derivatives often demonstrate cytotoxic effects against various cancer cell lines .

Antimicrobial Effects

Research into related benzothiazole compounds suggests that they possess antimicrobial properties . For instance, studies have highlighted the efficacy of benzothiazole-based thiazolidinones against bacterial strains . Given the structural similarities, it is plausible that the compound may also exhibit antimicrobial activity.

Anti-inflammatory Activity

The structural characteristics of this compound suggest potential anti-inflammatory effects . Compounds with similar functional groups have been reported to inhibit inflammatory pathways, which could be explored further in relation to this specific molecule .

Comparative Analysis with Analogous Compounds

To better understand the biological potential of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
Compound ASimilar pyrrolidine core; lacks fluorineAnticancer activity
Compound BContains benzothiazole; different substituentsAntimicrobial properties
Compound CTrimethoxyphenyl group; simpler structureAnti-inflammatory effects

This table illustrates how variations in structural features can influence biological activity, suggesting that the unique combination of groups in the target compound may lead to distinct mechanisms of action .

Q & A

Q. Challenges :

  • Steric hindrance from the 3,4,5-trimethoxyphenyl group reduces cyclization efficiency.
  • Stereochemical control at the (4E)-configuration requires careful selection of bases (e.g., piperidine) and solvents (e.g., anhydrous THF) .
  • Purification : Chromatography (silica gel or HPLC) is critical due to by-products from incomplete condensations .

Which spectroscopic and chromatographic methods are most effective for structural characterization?

Basic Research Question

  • NMR : 1H/13C NMR confirms regiochemistry (e.g., coupling constants for E/Z isomerism) and hydrogen bonding in the hydroxyfuran group .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine-dione core and substituent orientations .
  • HPLC-MS : Validates purity (>95%) and detects trace by-products (e.g., unreacted intermediates) .

Q. Data Example :

TechniqueKey ObservationsReference
1H NMR (400 MHz)δ 7.82 (s, 1H, benzothiazole-H)
X-rayDihedral angle: 85.3° between furan and phenyl

How can reaction conditions be optimized to improve yield and reduce by-products in the final step?

Advanced Research Question
Methodology :

  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., L-proline) enhance Knoevenagel condensation efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates but may require inert atmospheres to prevent oxidation .
  • Temperature gradients : Stepwise heating (60°C → 120°C) minimizes decomposition of the trimethoxyphenyl group .

Q. Case Study :

  • Replacing acetic acid with trifluoroacetic acid in cyclization increased yield from 45% to 68% due to enhanced electrophilicity .

How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial potency)?

Advanced Research Question
Approaches :

  • Comparative SAR analysis : Test analogs with modified substituents (e.g., replacing trimethoxyphenyl with fluorophenyl) to isolate pharmacophores .
  • Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer) and protocols (e.g., MIC for antimicrobial) to minimize variability .
  • Computational docking : Map interactions between the hydroxyfuran group and ATP-binding pockets (e.g., EGFR kinase) to explain activity disparities .

Q. Example :

  • The 3,4,5-trimethoxyphenyl group enhances tubulin inhibition (anticancer) but reduces Gram-positive bacterial membrane penetration, explaining conflicting data .

What computational modeling strategies predict target engagement and metabolic stability?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Simulate binding to CYP450 isoforms to assess metabolic liabilities .
  • MD simulations (GROMACS) : Evaluate conformational stability of the pyrrolidine-dione core in aqueous vs. lipid bilayer environments .
  • ADMET Prediction (SwissADME) : LogP < 3.0 suggests moderate blood-brain barrier penetration, but the hydroxyfuran group may increase glucuronidation .

Key Insight :
The fluoro-benzothiazole moiety enhances target selectivity for kinase enzymes (e.g., JAK2) over off-target receptors .

Based on structural features, which biological activities are hypothesized for this compound?

Basic Research Question

Functional GroupPredicted ActivityMechanism HypothesesReference
3,4,5-TrimethoxyphenylAnticancer (tubulin inhibition)Binds β-tubulin’s colchicine site
6-Fluoro-benzothiazoleAntimicrobial (DNA gyrase inhibition)Interacts with GyrB subunit
Pyrrolidine-2,3-dioneAnti-inflammatory (COX-2 inhibition)Competes with arachidonic acid

How can structural analogs be designed to improve pharmacokinetic properties?

Advanced Research Question
Strategies :

  • Bioisosteric replacement : Swap 5-methylfuran with thiophene to enhance metabolic stability .
  • Prodrug design : Acetylate the hydroxy group to improve oral bioavailability .
  • PEGylation : Attach polyethylene glycol to the pyrrolidine nitrogen for prolonged half-life .

Q. Case Study :

  • Replacing 3,4,5-trimethoxyphenyl with 3,4-dichlorophenyl increased logD by 0.5 units, enhancing blood-brain barrier penetration .

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